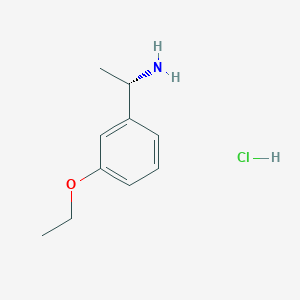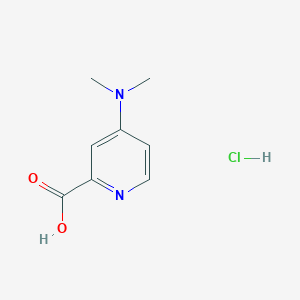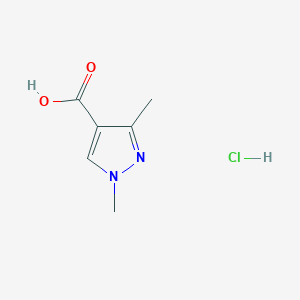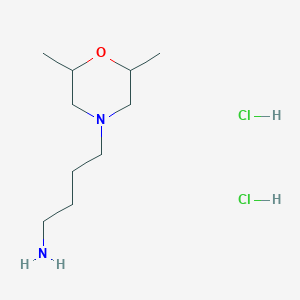![molecular formula C18H22ClNO B1438145 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride CAS No. 1185061-40-8](/img/structure/B1438145.png)
4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride
概要
説明
4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride is a chemical compound that features a piperidine ring bonded to a biphenyl group through an oxy-methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride typically involves the reaction of 1,1’-biphenyl-2-ol with piperidine in the presence of a suitable base and a chlorinating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the hydroxyl group of 1,1’-biphenyl-2-ol.
Chlorinating Agent: Thionyl chloride or oxalyl chloride is used to convert the hydroxyl group into a leaving group, facilitating the nucleophilic substitution by piperidine.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the biphenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
科学的研究の応用
4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 4-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride
- 4-[([1,1’-Biphenyl]-2-yloxy)methyl]morpholine hydrochloride
- 4-[([1,1’-Biphenyl]-2-yloxy)methyl]azepane hydrochloride
Uniqueness
4-[([1,1’-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride is unique due to its specific combination of a biphenyl group and a piperidine ring, which imparts distinct physicochemical properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.
特性
IUPAC Name |
4-[(2-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-6-16(7-3-1)17-8-4-5-9-18(17)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGJEYQWBJYSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)

![3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1438074.png)
![2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1438075.png)




